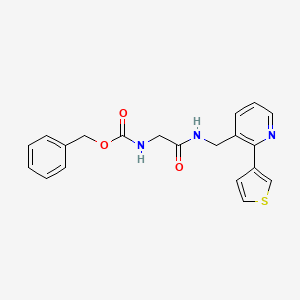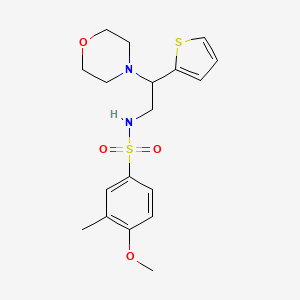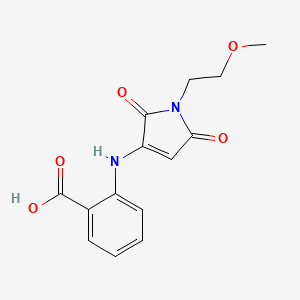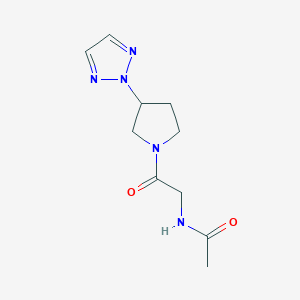![molecular formula C10H10F3NO3 B2503139 2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide CAS No. 2514625-25-1](/img/structure/B2503139.png)
2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide is a chemical entity that can be associated with various research areas, including organic synthesis, crystallography, and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of acetamide derivatives with various reagents to introduce different substituents on the aromatic ring or the nitrogen atom. For instance, the synthesis of silaheterocyclic benzoxazasiloles involves the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes . Similarly, the synthesis of anticonvulsant acetamides involves the formation of a linearly extended conformation of the 2-acetylaminoacetamide moiety . These methods suggest that the synthesis of 2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide could involve the acetylation of an appropriate phenyl derivative followed by the introduction of methoxy and trifluoromethoxy groups.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by techniques such as NMR, FTIR, and X-ray crystallography. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides shows a linearly extended conformation and specific interplanar angles between amide groups . The structure of depside derivatives has been confirmed by X-ray single crystal diffraction . These findings suggest that 2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide would likely have a planar aromatic system with substituents affecting the overall conformation and possibly the hydrogen bonding pattern.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including hydrolysis, methanolysis, and interactions with Lewis bases . The reactivity of the acetamide group and the influence of substituents on the phenyl ring play a crucial role in determining the chemical behavior of these compounds. For instance, the presence of a trifluoromethyl group can significantly alter the electronic properties of the molecule, as seen in the synthesis of trifluorosilylmethyl derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and boiling point, are influenced by the nature of the substituents on the aromatic ring and the acetamide moiety. The presence of methoxy and trifluoromethoxy groups in 2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide would likely increase the compound's lipophilicity and could affect its boiling point and solubility in organic solvents. The crystal structure and intermolecular interactions, such as hydrogen bonding, also play a significant role in determining the solid-state properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Potential
2-acetamido-N-benzyl-2-(methoxyamino)acetamides demonstrate anticonvulsant activities. Their stereochemical properties and interactions, as observed in the crystal structures, suggest that certain molecular features like O atoms and a phenyl group could be responsible for these activities (Camerman et al., 2005).
In Vitro Cytotoxic Activity
Research has explored the synthesis of certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives with methoxy groups, assessing their in vitro cytotoxic activities against various cancer cell lines. This demonstrates a potential for developing new anticancer agents (Al-Sanea et al., 2020).
Photoluminescence in Nanomaterials
A study focusing on Europium complexes with functionalized carbon nanotubes, where a compound similar in structure to 2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide was used, highlighted the potential of such compounds in enhancing photoluminescence, relevant in the development of new nanomaterials (Li et al., 2011).
Serotonin Receptor Research
Compounds structurally related to 2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide have been studied for their role as selective serotonin (5-HT2A) receptor inverse agonists. This research is vital for understanding the pharmacological properties of potential new treatments for mental health conditions like psychosis (Vanover et al., 2004).
Antimicrobial and Enzyme Inhibition
Some derivatives of 2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide have been synthesized and evaluated for their antimicrobial and enzyme inhibitory activities, particularly against acetylcholinesterase and lipoxygenase, which could lead to potential applications in treating related diseases (Rehman et al., 2013).
Eigenschaften
IUPAC Name |
2-[2-methoxy-5-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-16-8-3-2-7(17-10(11,12)13)4-6(8)5-9(14)15/h2-4H,5H2,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZILHSDZWFCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-fluoro-4-methylbenzenesulfonamide](/img/structure/B2503058.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate](/img/structure/B2503060.png)
![1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone](/img/structure/B2503061.png)


![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2503064.png)
![4-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiadiazole-5-carboxamide](/img/structure/B2503065.png)
![2-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2503067.png)

![N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide](/img/structure/B2503071.png)
![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503072.png)
